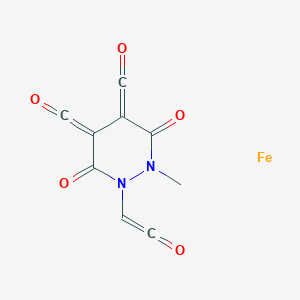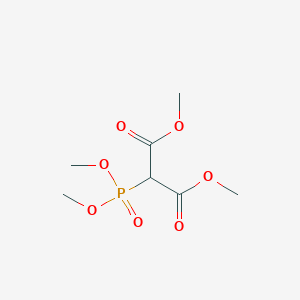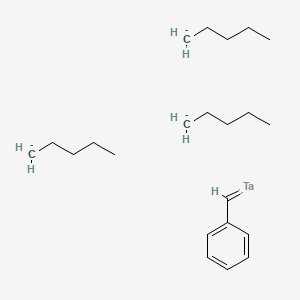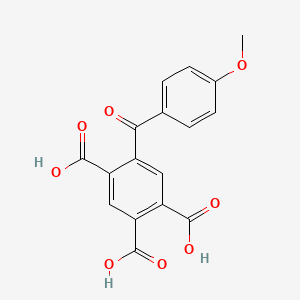![molecular formula C6H13O6P B14565800 [2-(tert-Butylperoxy)-2-oxoethyl]phosphonic acid CAS No. 61422-00-2](/img/structure/B14565800.png)
[2-(tert-Butylperoxy)-2-oxoethyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(tert-Butylperoxy)-2-oxoethyl]phosphonic acid is an organic peroxide compound that contains a phosphonic acid group. Organic peroxides are known for their ability to decompose and release free radicals, making them useful in various chemical processes. This compound is particularly interesting due to its unique structure, which combines the properties of both peroxides and phosphonic acids.
Preparation Methods
The synthesis of [2-(tert-Butylperoxy)-2-oxoethyl]phosphonic acid typically involves the reaction of tert-butyl hydroperoxide with a phosphonic acid derivative. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
[2-(tert-Butylperoxy)-2-oxoethyl]phosphonic acid undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often in the presence of metal catalysts.
Reduction: The compound can be reduced to form different phosphonic acid derivatives.
Substitution: The phosphonic acid group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include metal catalysts, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: The compound’s peroxide group can be used in oxidative stress studies.
Medicine: Research is ongoing into its potential use in drug delivery systems, leveraging its ability to decompose and release active agents.
Industry: It is used in the production of polymers and as a curing agent in the manufacturing of plastics and resins.
Mechanism of Action
The mechanism of action of [2-(tert-Butylperoxy)-2-oxoethyl]phosphonic acid involves the decomposition of the peroxide group to generate free radicals. These free radicals can initiate various chemical reactions, such as polymerization or oxidation. The phosphonic acid group can also interact with biological molecules, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar compounds include other organic peroxides and phosphonic acid derivatives. For example:
tert-Butyl hydroperoxide: A simpler peroxide used in similar applications.
Phosphonic acid: The parent compound for many derivatives used in various chemical processes.
tert-Butyl peroxybenzoate: Another organic peroxide with similar reactivity. [2-(tert-Butylperoxy)-2-oxoethyl]phosphonic acid is unique due to its combination of peroxide and phosphonic acid functionalities, which allows it to participate in a wider range of chemical reactions and applications.
Properties
CAS No. |
61422-00-2 |
|---|---|
Molecular Formula |
C6H13O6P |
Molecular Weight |
212.14 g/mol |
IUPAC Name |
(2-tert-butylperoxy-2-oxoethyl)phosphonic acid |
InChI |
InChI=1S/C6H13O6P/c1-6(2,3)12-11-5(7)4-13(8,9)10/h4H2,1-3H3,(H2,8,9,10) |
InChI Key |
RGUCGKRFRVVWLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14565721.png)




![N'-[Bis(dimethylamino)methyl]-N,N-dimethylthiourea](/img/structure/B14565756.png)
![[2-(3-Chloroanilino)pyridin-3-yl]acetic acid](/img/structure/B14565759.png)



![3-[3,5-Bis(trifluoromethyl)anilino]-1lambda~6~,4,2-dithiazole-1,1(5H)-dione](/img/structure/B14565785.png)



